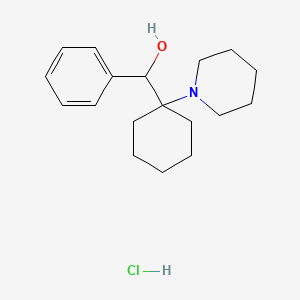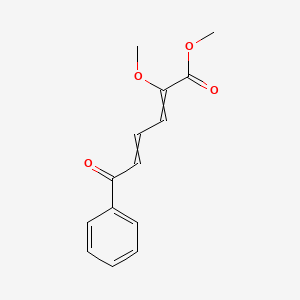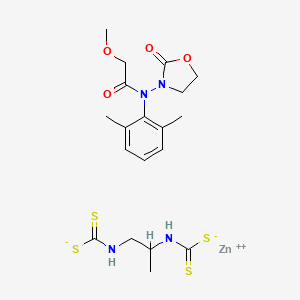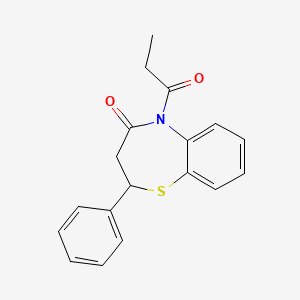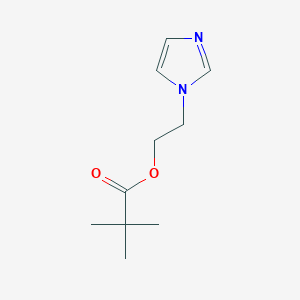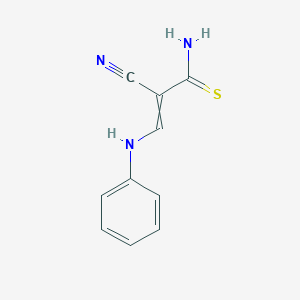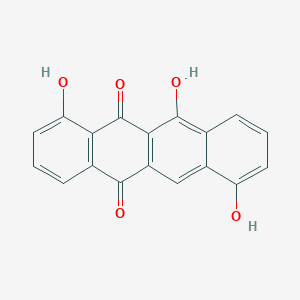
1,7,11-Trihydroxytetracene-5,12-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7,11-Trihydroxytetracene-5,12-dione is a chemical compound known for its unique structure and potential applications in various fields. It is a derivative of tetracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of three hydroxyl groups and two ketone groups on the tetracene backbone. This compound has garnered interest due to its potential biological activities and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,7,11-Trihydroxytetracene-5,12-dione typically involves multi-step organic reactions. One common method includes the hydroxylation of tetracene-5,12-dione. The reaction conditions often involve the use of strong oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium to introduce hydroxyl groups at specific positions on the tetracene ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,7,11-Trihydroxytetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide in acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of tetracene-5,12-quinone derivatives.
Reduction: Formation of tetrahydroxytetracene derivatives.
Substitution: Formation of halogenated tetracene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 1,7,11-Trihydroxytetracene-5,12-dione involves its interaction with DNA and key enzymes. It predominantly interacts with DNA via the minor groove, which can lead to the inhibition of DNA replication and transcription. This interaction is crucial for its potential anticancer activity, as it can induce apoptosis in cancer cells by activating caspase-3 and promoting lactate dehydrogenase release .
Comparación Con Compuestos Similares
Similar Compounds
Tetracene-5,12-dione: Lacks the hydroxyl groups present in 1,7,11-Trihydroxytetracene-5,12-dione.
1,6,11-Trihydroxy-5,12-tetracenedione: Similar structure but with hydroxyl groups at different positions.
5-Fluoro-1H-pyrimidine-2,4-dione: Another compound studied for its anticancer potential.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to interact with DNA and inhibit key enzymes makes it a promising candidate for further research and development in the field of anticancer therapeutics.
Propiedades
Número CAS |
94620-40-3 |
|---|---|
Fórmula molecular |
C18H10O5 |
Peso molecular |
306.3 g/mol |
Nombre IUPAC |
1,7,11-trihydroxytetracene-5,12-dione |
InChI |
InChI=1S/C18H10O5/c19-12-5-1-3-8-10(12)7-11-15(17(8)22)18(23)14-9(16(11)21)4-2-6-13(14)20/h1-7,19-20,22H |
Clave InChI |
ZTAOGQOEYFMIKO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C3=C(C=C2C(=C1)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


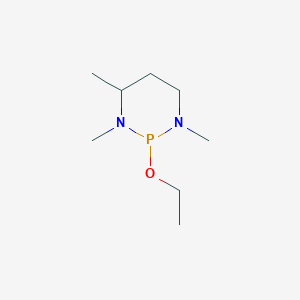
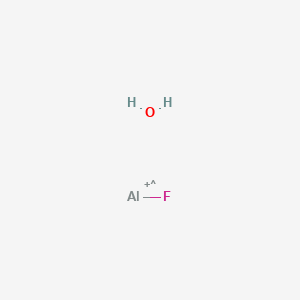
![[4-(2-Methoxypropan-2-yl)cyclohex-1-en-1-yl]methanol](/img/structure/B14339651.png)
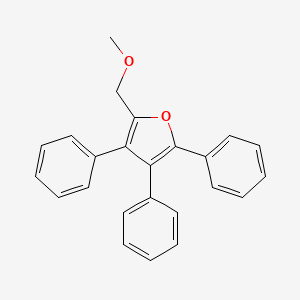
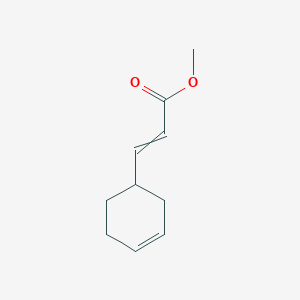
![Benzenesulfonic acid, 2-amino-4-[(sulfomethyl)amino]-](/img/structure/B14339660.png)
![1-({[(2,4-Dinitrophenyl)sulfanyl]acetyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14339668.png)
![1-[3-(Methanesulfinyl)propoxy]-4-nitrobenzene](/img/structure/B14339676.png)
